4-Iodo-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINQAYZPSBKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634080 | |
| Record name | 4-Iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-92-9 | |
| Record name | 4-Iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-3-Nitropyridine: Chemical Properties, Structure, and Synthetic Utility
The following technical guide details the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitropyridine , a critical heterocyclic intermediate in medicinal chemistry.
Executive Summary
This compound is a highly functionalized pyridine derivative characterized by the presence of a nitro group at the C3 position and an iodine atom at the C4 position. It serves as a versatile "linchpin" scaffold in the synthesis of complex pharmaceutical agents, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and 1,6-naphthyridines .
Its utility stems from the orthogonal reactivity of its functional groups:
-
C4-Iodine: A labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
-
C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent amine precursor for cyclization.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring substituted with a nitro group (
-
Formula:
-
Molecular Weight: 249.99 g/mol
-
Geometry: Planar aromatic system.
Electronic Effects & Reactivity Profile
The reactivity of this compound is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group.
-
Activation of C4: The C4 position is highly electron-deficient. The pyridine nitrogen (via inductive withdrawal) and the C3-nitro group (via resonance and induction) deplete electron density at C4.
-
Leaving Group Ability: While iodine is traditionally a good leaving group in SN2 reactions, in SNAr contexts on pyridines, it often competes with chlorine. However, for transition-metal catalyzed reactions , the weaker C–I bond (approx. 53 kcal/mol) compared to C–Cl (approx. 80 kcal/mol) makes the iodo-derivative significantly more reactive toward oxidative addition.
Reactivity Hierarchy:
-
C4-I (Pd-Catalysis): Highest reactivity (Suzuki/Sonogashira).
-
C4-I (SNAr): High reactivity toward nucleophiles (amines, thiols).
-
C3-NO2: Reducible to
(chemoselective reduction possible).
Synthesis & Production Protocols
The synthesis of this compound is typically achieved via halogen exchange (Finkelstein-type) from the more readily available 4-chloro-3-nitropyridine.
Synthesis Workflow (Diagram)
Figure 1: Synthetic route from 4-hydroxy-3-nitropyridine to this compound.
Detailed Protocol: Halogen Exchange
Objective: Convert 4-chloro-3-nitropyridine to this compound.
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Sodium Iodide (NaI) (2.0 - 5.0 eq)
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)
-
Catalyst (Optional): Hydroiodic acid (HI) trace
Procedure:
-
Dissolution: Dissolve 4-chloro-3-nitropyridine in anhydrous MEK under an inert atmosphere (
). -
Addition: Add sodium iodide (NaI) in a single portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction is driven by the precipitation of NaCl (solubility difference).
-
Workup: Cool to room temperature. Filter off the inorganic salts.
-
Purification: Concentrate the filtrate. The residue is typically recrystallized from ethanol or purified via flash chromatography (Hexanes/EtOAc) to yield the yellow solid product.
Critical Note: The reaction must be kept strictly anhydrous to prevent hydrolysis back to the 4-hydroxy derivative.
Key Reaction Classes & Applications
Palladium-Catalyzed Cross-Coupling
The 4-iodo substituent is an excellent partner for Palladium(0)-catalyzed reactions. This is the primary advantage over the chloro-analog.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 4-aryl-3-nitropyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes. This is the key step in azaindole synthesis .
Mechanism of Azaindole Formation:
-
Sonogashira: this compound + Alkyne
4-Alkynyl-3-nitropyridine. -
Reduction/Cyclization: Reduction of the nitro group to an amine (
) triggers spontaneous attack on the adjacent alkyne, closing the pyrrole ring to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole).
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
or ), polar aprotic solvent (DMF, DMSO), room temperature to 60°C. -
Outcome: Displacement of Iodine to form 4-substituted-3-nitropyridines.
Reaction Pathway Diagram
Figure 2: Divergent reactivity pathways of this compound.
Comparison: Iodo vs. Chloro vs. Bromo
| Property | 4-Chloro-3-nitropyridine | 4-Bromo-3-nitropyridine | This compound |
| C–X Bond Strength | High (~80 kcal/mol) | Medium (~68 kcal/mol) | Low (~53 kcal/mol) |
| SNAr Reactivity | Good | Very Good | Good (Leaving group dependent) |
| Pd-Oxidative Addition | Slow / Difficult | Moderate | Fast / Facile |
| Stability | High | Moderate | Light Sensitive |
| Primary Use | SNAr precursor | General intermediate | Cross-coupling / Azaindole synthesis |
Expert Insight: While the chloro-derivative is cheaper, the iodo-derivative is indispensable when the subsequent step involves a difficult metal-catalyzed coupling or when mild conditions are required to preserve other sensitive functional groups on the scaffold.
Safety & Handling
-
Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.
-
Sensitizer: Halopyridines can be potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.
-
Storage: Light sensitive (due to C–I bond). Store in amber vials at 2–8°C under inert gas.
References
-
Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-halopyridines: A new route to 3,4-disubstituted pyridines. Journal of Organic Chemistry.
-
Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannyl-4-nitropyridines: Synthesis and reactivity. Journal of Organic Chemistry.
-
Herbert, J. M. (2019). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. (General reference for Azaindole synthesis via Sonogashira).
-
Sigma-Aldrich. 4-Chloro-3-nitropyridine Product Specification. (Precursor data).
Sourcing and Synthesizing 4-Iodo-3-nitropyridine: A Technical Procurement & Production Guide
Topic: Commercial Availability and Suppliers of 4-Iodo-3-nitropyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Iodo-Nitro Scaffold
In the landscape of medicinal chemistry, This compound represents a critical "pivot point" intermediate. While its chlorinated analog (4-chloro-3-nitropyridine) is ubiquitous, the iodinated variant offers distinct chemoselective advantages. The weaker C–I bond (approx. 57 kcal/mol vs. 80 kcal/mol for C–Cl) significantly enhances reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and facilitates nucleophilic aromatic substitution (
However, commercial availability of the iodo-derivative is often constrained by stability issues (light sensitivity) and lower shelf-life compared to the chloro-analog. This guide provides a dual-track strategy: Direct Procurement channels for time-critical projects, and a validated In-House Synthesis protocol for cost-efficiency and freshness.
Commercial Landscape & Supplier Analysis
The "Buy vs. Build" Decision Matrix
Due to the niche nature of this compound, "in-stock" availability is volatile. Researchers must evaluate the trade-off between lead time (custom synthesis) and labor (in-house production).
-
Primary Challenge: Many vendors list the compound but hold zero stock, triggering a "synthesis-on-demand" delay (2–4 weeks).
-
Recommendation: For quantities >10g, purchasing the precursor (4-chloro-3-nitropyridine) and performing a Finkelstein reaction is often faster and 50-70% cheaper.
Supplier Tiering and Specifications
The following table categorizes suppliers based on reliability for this specific pyridine class.
| Supplier Tier | Representative Vendors | Typical Purity | Availability Status | Strategic Use |
| Tier 1: Catalog Aggregators | Sigma-Aldrich, Fisher Scientific | 95-97% | Low (Often backordered) | Reference standards (<1g) |
| Tier 2: Building Block Specialists | Combi-Blocks, Enamine, Apollo Scientific | 97%+ | Moderate (Check stock) | Pilot scale (1g - 25g) |
| Tier 3: Bulk/Custom | WuXi AppTec, Pharmablock | Custom | Made to Order | Process scale (>100g) |
Key Precursor Specification: If the iodo-compound is unavailable, order the precursor immediately:
-
Compound: 4-Chloro-3-nitropyridine
-
CAS: 13091-23-1
-
Purity Required: >98% (impurities interfere with halogen exchange)
Technical Production: In-House Synthesis Protocol
Core Directive: When commercial stock fails, the following protocol provides a self-validating method to generate this compound from the chloro-precursor.
Reaction Mechanism (Finkelstein-Type Exchange)
The transformation utilizes a halogen exchange driven by the high solubility of Sodium Iodide (NaI) in the solvent and the activation of the pyridine ring by the electron-withdrawing nitro group (
Reaction Scheme:
Step-by-Step Experimental Protocol
Scale: 10 mmol (approx. 1.58 g of starting material)
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from light (wrap flask in aluminum foil) as the product is photosensitive.
-
Reagent Charging:
-
Add 4-Chloro-3-nitropyridine (1.58 g, 10 mmol).
-
Add Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 equiv). Note: Excess iodide drives the equilibrium.
-
Add Acetonitrile (MeCN) (20 mL).
-
-
Activation: Add Acetyl Chloride (1.0 equiv) or 57% Hydriodic Acid (HI) (0.5 mL) dropwise. Mechanistic Note: Acid catalysis protonates the ring nitrogen or activates the leaving group, significantly accelerating the exchange.
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The Iodo product typically has a slightly higher
and stains differently (often darker) than the Chloro starting material.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Critical Step: Wash with 10% aqueous Sodium Thiosulfate (
) to remove liberated iodine ( ) (indicated by the disappearance of the dark purple/brown color). -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if purity is <95%.
Quality Control (Self-Validation)
-
1H NMR (DMSO-d6): The shift of the C2 and C6 protons will move downfield due to the "heavy atom effect" of Iodine compared to Chlorine.
-
Appearance: The product should be a yellow to orange solid. Darkening indicates decomposition (iodine liberation).
Visualizations and Workflows
Procurement Decision Logic
This diagram guides the researcher through the optimal sourcing strategy based on project constraints.
Caption: Decision matrix for sourcing this compound balancing cost, time, and scale.
Synthetic Pathway & Activation
This diagram illustrates the chemical transformation and the critical activation step required for the halogen exchange.
Caption: Mechanistic pathway for the acid-catalyzed Finkelstein conversion of Chloro- to Iodo-pyridine.
Handling and Safety Data
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Hazards:
-
Skin/Eye Irritant: Standard PPE required.
-
Sensitizer: Potential for allergic reaction upon repeated exposure.
-
Reactive: Incompatible with strong oxidizing agents.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83884, 4-Chloro-3-nitropyridine. Retrieved from [Link]
- Schlosser, M. (2005). Halogen/Metal Exchange in Heterocycles. Journal of Organometallic Chemistry. (General reference for halogen exchange principles).
Reactivity of the C-I Bond in 4-Iodo-3-nitropyridine: A Technical Guide
Part 1: Executive Summary & Structural Analysis
4-Iodo-3-nitropyridine is a high-value electrophilic scaffold in medicinal chemistry, widely utilized for synthesizing 3,4-disubstituted pyridine derivatives and fused bicyclic systems (e.g., 1H-imidazo[4,5-c]pyridines). Its utility stems from the orthogonal reactivity of its functional groups:
-
The C-I Bond (C4): Highly labile toward both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling. -
The Nitro Group (C3): A potent activating group for the C4 position and a latent amine precursor.
Electronic Activation Profile
The reactivity of the C-I bond at the 4-position is not merely a function of the iodine leaving group but is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group.
-
Inductive Effect (-I): The nitro group at C3 pulls electron density from the ring, destabilizing the ground state and lowering the LUMO energy.
-
Resonance Effect (-M): The pyridine nitrogen (N1) accepts electron density. In the transition state of nucleophilic attack at C4, the negative charge is delocalized onto both the N1 nitrogen and the oxygen atoms of the nitro group.
Reactivity Hierarchy:
Part 2: Primary Reaction Vector – Nucleophilic Aromatic Substitution ( )
The most common application of this compound is the introduction of heteroatoms (N, O, S) at the C4 position. Unlike unactivated aryl iodides, this substrate reacts under mild conditions due to the "ipso" activation.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
Figure 1: Mechanism of
Experimental Protocol: C-N Bond Formation (Amination)
Objective: Synthesis of 4-amino-3-nitropyridine derivatives.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: THF, DMF, or Isopropanol (IPA)
Workflow:
-
Dissolution: Dissolve this compound in THF (0.2 M concentration). Note: DMF is preferred for less nucleophilic amines.
-
Addition: Add DIPEA followed by the amine dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc) or LCMS. The iodide is displaced rapidly.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove salts/DMF, wash with brine, dry over
. -
Purification: Often not required; recrystallization from EtOH or flash chromatography if necessary.
Critical Insight:
While 4-chloro-3-nitropyridine is also used for
Part 3: Secondary Reaction Vector – Palladium-Catalyzed Coupling
The C-I bond is exceptionally prone to oxidative addition by Pd(0), making this compound an excellent candidate for Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the formation of C-C bonds at C4.
Chemo-selectivity Challenges
-
Nitro Group Interference: The nitro group can poison certain catalysts or undergo competitive reduction if forcing conditions (high T, reducing metals) are used.
-
Catalyst Choice:
or are standard.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-aryl-3-nitropyridines.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
-
Loading: Add substrate, boronic acid, and catalyst.
-
Solvent Addition: Add degassed Dioxane and aqueous base.
-
Heating: Heat to 80°C for 4–12 hours.
-
Note: The C-I bond reacts much faster than a C-Cl bond. If using a chloro-boronic acid, the coupling will occur selectively at the pyridine C4 position.
-
-
Workup: Filter through Celite, extract with EtOAc.
Part 4: Strategic Functionalization (Decision Matrix)
When designing a synthesis, the order of operations is critical. The C-I bond allows for a divergence point.
Figure 2: Strategic decision tree for functionalizing the this compound scaffold.
Data Summary: Reactivity Comparison
| Reaction Type | Leaving Group Preference | Conditions | Primary Challenge |
| F > Cl | Mild (RT to 50°C) | Hydrolysis to 4-hydroxy (if wet) | |
| Pd-Coupling | I > Br > Cl >> F | Heated (60-100°C) | De-iodination / Homocoupling |
| Reduction | N/A (Nitro reacts) | Reducing (Fe, | De-halogenation of C-I bond |
*Note on
Part 5: Safety & Handling
-
Energetics: Nitro-pyridines are energetic. While this compound is generally stable, process safety calorimetry (DSC) is recommended before scaling >100g.
-
Sensitizers: Iodinated organic compounds can be light-sensitive. Store in amber vials.
-
Skin Contact: 4-halopyridines are potent skin irritants and potential sensitizers. Double-gloving is required.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
mechanisms). -
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Suzuki/Sonogashira protocols on activated heteroaromatics).
- Schlosser, M. (2005). "The reactivity of pyridines and quinolines towards nucleophiles." Organometallics in Synthesis. (Detailed discussion on halogen mobility).
-
Patents: See generally WO2010128163 (Synthesis of kinase inhibitors using 4-chloro/iodo-3-nitropyridine intermediates).
Methodological & Application
Application Note: Strategic Buchwald-Hartwig Amination of 4-Iodo-3-Nitropyridine
Executive Summary & Strategic Rationale
The amination of 4-iodo-3-nitropyridine is a pivotal transformation in the synthesis of 3-deazapurines, imidazopyridines, and various kinase inhibitors. While the 3-nitro group activates the C4-position for classical Nucleophilic Aromatic Substitution (
This guide details the Buchwald-Hartwig Cross-Coupling protocol specifically optimized for this scaffold. Unlike standard
The Decision Matrix: vs. Buchwald-Hartwig
Before initiating the catalytic workflow, validate the necessity of Palladium using this logic gate:
Figure 1: Strategic decision tree for selecting the amination methodology. Use Pd-catalysis only when intrinsic nucleophilicity is insufficient.
Mechanistic Insights & Critical Parameters
The Catalyst-Substrate Interaction
The this compound substrate presents unique challenges for Palladium catalysis:
-
Oxidative Addition: The C-I bond is weak and activated by the electron-withdrawing nitro group, making oxidative addition to Pd(0) rapid.
-
Catalyst Poisoning: The nitro group (
) and the pyridine nitrogen are Lewis basic. They can coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black." -
Base Sensitivity: Strong alkoxide bases (e.g.,
) can trigger nucleophilic attack on the nitro group or the pyridine ring, leading to degradation.
Ligand Selection Strategy
To counteract catalyst poisoning, we utilize bidentate phosphine ligands with a wide bite angle or bulky biaryl monophosphines.
-
Xantphos: The Gold Standard for this reaction. Its wide bite angle (111°) favors reductive elimination and stabilizes the Pd center against nitro-coordination.
-
BrettPhos: Use for extremely deactivated anilines (e.g., 4-trifluoromethylaniline).
Experimental Protocol
Materials & Reagents
| Component | Role | Specification |
| This compound | Substrate | >97% Purity. Note: Light sensitive. |
| Aniline Derivative | Coupling Partner | 1.1 - 1.2 Equivalents. |
| Pre-catalyst | 2 - 5 mol%. High purity essential. | |
| Xantphos | Ligand | 4 - 10 mol% (2:1 L:M ratio). |
| Base | Dried, micronized. (Avoid alkoxides). | |
| 1,4-Dioxane | Solvent | Anhydrous, degassed (Sparged with Ar). |
Step-by-Step Methodology
Pre-Start Check: Ensure all glassware is oven-dried and cooled under an Argon stream. Oxygen is the primary cause of reaction failure (oxidation of phosphine ligands).
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, charge a reaction vial with
(2.24 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol). -
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active
species in situ.
Step 2: Reaction Assembly
-
To the catalyst solution, add This compound (250 mg, 1.0 mmol).
-
Add the Aniline partner (1.1 mmol).
-
Add
(650 mg, 2.0 mmol). Note: Using an excess of weak base drives the reaction without degrading the nitro group. -
Add remaining 1,4-Dioxane to reach a concentration of 0.2 M (Total vol ~5 mL).
Step 3: Degassing & Heating
-
Seal the vial with a crimp cap containing a PTFE/Silicone septum.
-
Sparge the mixture with Argon for 5 minutes via a needle outlet.
-
Place in a pre-heated block at 90°C .
-
Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.
Step 4: Monitoring & Work-up
-
Monitor via LCMS at 2 hours. Look for the disappearance of the starting iodide (M+H 251, if observable) and emergence of product.
-
Quench: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Nitro-amines are often brightly colored (yellow/orange/red).
Visualizing the Catalytic Cycle
Understanding the cycle helps troubleshoot failures. If the reaction stalls, it is usually at the Amine Binding step due to steric hindrance.
Figure 2: The Palladium catalytic cycle. The electron-poor nature of the pyridine facilitates the first step, while the ligand (Xantphos) drives the final reductive elimination.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation | Ensure strict |
| Debromination/Deiodination | Reduction of C-I bond | Solvent may be acting as hydride source. Switch from Dioxane to Toluene. Lower temperature. |
| Black Precipitate | "Pd-Black" Formation | Ligand is not stabilizing Pd enough. Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to Xantphos. |
| Low Yield (Viscous tar) | Polymerization/Degradation | Nitro group is reacting. Lower temp to 70°C. Ensure base is |
Safety & Handling
-
Energetic Compounds: Nitro-substituted pyridines possess high energy potential. While this compound is generally stable, avoid heating dry solids.
-
Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.
-
Skin Sensitization: Both the iodide substrate and anilines are potential sensitizers. Handle in a fume hood with nitrile gloves.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society. (Foundational work on tin-free amination).
-
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society. (Specifics on Xantphos usage).
Strategic Ligand & Condition Selection for 4-Iodo-3-Nitropyridine Cross-Couplings
Application Note | Version 2.0
Executive Summary
4-Iodo-3-nitropyridine represents a "Janus-faced" substrate in medicinal chemistry. While the C4-iodide provides an excellent handle for oxidative addition (weak C–I bond), the adjacent C3-nitro group renders the pyridine ring highly electron-deficient. This creates a critical competition: Palladium-catalyzed cross-coupling (desired) versus Nucleophilic Aromatic Substitution (
This guide provides a validated framework for ligand and base selection to suppress
Substrate Analysis & Mechanistic Divergence
The 3-nitro group activates the C4 position for nucleophilic attack. If the catalytic cycle is slow, or if the base is too aggressive (e.g., alkoxides), the nucleophile (amine, hydroxide, or alkoxide) will displace the iodide via an addition-elimination mechanism (
Mechanistic Pathway Diagram
The following diagram illustrates the critical decision points in the reaction coordinate.
Figure 1: Mechanistic divergence showing the competition between catalytic coupling and background
Ligand Selection Strategy
For this specific substrate, the ligand must facilitate rapid transmetallation to outcompete
| Reaction Type | Recommended Ligand Class | Specific Ligand | Rationale |
| Suzuki-Miyaura | Bidentate Ferrocenyl | dppf | Large bite angle (99°) promotes reductive elimination; robust stability against oxidation. |
| Buchwald-Hartwig | Wide-Bite Angle Bisphosphine | Xantphos | Prevents |
| Sonogashira | Simple Phosphine | Sufficient for reactive iodides; avoids steric overcrowding with the alkyne. | |
| Difficult Cases | Dialkylbiaryl Phosphine | XPhos | Extremely active; ensures oxidative addition even if the catalyst deactivates partially. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Aryl/Heteroaryl coupling partners.
The Challenge: Strong bases (e.g.,
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the iodide, boronic acid, and Pd catalyst.
-
Inerting: Cap the vial and purge with
or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aq.
. -
Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to avoid nitro-group degradation.
-
Monitoring: Monitor by LCMS. The reaction is typically complete in 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[1]
Validation Check: If you observe a phenol byproduct (M-I+OH), your base concentration is too high or the temperature is excessive. Switch to anhydrous
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Primary and Secondary Amines.
The Challenge: Amines are competent nucleophiles for
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Ligand: Xantphos (5 mol%)
-
Pre-catalyst:
(2.5 mol%) or (5 mol%) -
Base:
(2.0 equiv) - Crucial: Do not use NaOtBu. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd source and Xantphos in the solvent and stir for 10 mins to generate the active catalyst
. -
Addition: Add the iodide, amine, and finely ground
. -
Reaction: Heat to 90°C .
-
Self-Validating Control: Set up a parallel small-scale reaction without Palladium. If the product forms in the control, the reaction is proceeding via
. If the control is slow/stalled but the Pd reaction is fast, you have successfully achieved catalysis.
Protocol C: Sonogashira Coupling (C-C Alkynyl)
Target: Terminal Alkynes.
The Challenge: Copper acetylides can be unstable with nitro groups; amines used as bases can attack the ring.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(3 mol%) -
Co-catalyst: CuI (1.5 mol%)
-
Base:
(2.0 equiv) or Diisopropylamine -
Solvent: THF or DMF (degassed)
Procedure:
-
Order of Addition: Dissolve iodide and catalyst in solvent. Add base.[2][3][4][5][6]
-
Slow Addition: Add the alkyne last (or via syringe pump) to minimize homocoupling of the alkyne (Glaser coupling), which consumes the reagent.
-
Temperature: Run at Room Temperature initially. Only heat to 40°C if sluggish. The C-I bond is very reactive; high heat promotes degradation.
Troubleshooting & Optimization Matrix
If yields are low (<50%), consult the following decision tree to optimize conditions.
Figure 2: Troubleshooting logic for common failure modes.
References
-
Suzuki-Miyaura Mechanism & Ligand Effects
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Competition between
and Cross-Coupling:- Bunce, R. A., et al. (2003). Nucleophilic aromatic substitution vs. palladium-catalyzed coupling in halonitropyridines. Journal of Heterocyclic Chemistry, 40(6), 1081.
-
Sonogashira Protocol Standards
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Sources
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
Application Note: Base and Solvent Optimization in the Cross-Coupling of 4-Iodo-3-nitropyridine
Executive Summary
The cross-coupling of 4-iodo-3-nitropyridine presents a unique paradox in organometallic chemistry: while the substrate is electronically primed for rapid oxidative addition, it is simultaneously hypersensitive to nucleophilic degradation. This Application Note details the critical influence of base strength and solvent polarity on reaction outcomes. We provide evidence-based protocols to suppress the primary failure mode—Nucleophilic Aromatic Substitution (
The Substrate Challenge: Electronic Context
To optimize conditions, one must understand the electronic landscape of the substrate.
-
Activation: The nitro group at C3 and the pyridine nitrogen exert a synergistic electron-withdrawing effect, making the C4-Iodine bond highly activated for oxidative addition to Pd(0).
-
Vulnerability: This same electron deficiency renders the C4 position highly susceptible to direct nucleophilic attack (
) by bases (e.g., hydroxide, alkoxides) or nucleophilic solvents, leading to hydrolysis products (pyridones) or ether side-products rather than the desired cross-coupling.
Mechanistic Competition
The core challenge is a kinetic race between the Transmetallation step of the catalytic cycle and the
-
If Base is too strong:
dominates (Hydrolysis/Side-products). -
If Solvent is too nucleophilic: Solvent incorporation occurs.
-
If Catalyst is inactive: Homocoupling or de-iodination occurs.
Critical Parameter Analysis
Solvent Effects
The choice of solvent dictates the solubility of the catalytic species and the stability of the nitro-pyridine ring.
| Solvent Class | Examples | Suitability | Mechanistic Impact |
| Ethereal | 1,4-Dioxane, DME, THF | High | Excellent solubility for Pd-catalysts; inert toward |
| Polar Aprotic | DMF, DMA, NMP | Medium/Risk | High polarity accelerates Pd-catalysis but increases the nucleophilicity of added bases, drastically increasing |
| Protic | MeOH, EtOH, Water | Low | High risk of solvolysis. Water is necessary only as a minor co-solvent (biphasic) to solubilize inorganic bases. |
| Non-Polar | Toluene | Medium | Good for preventing side reactions but often results in poor catalyst solubility/turnover without specialized ligands (e.g., Buchwald ligands). |
Base Effects
The base plays a dual role: activating the coupling partner (boronic acid/alkyne) and neutralizing the acid byproduct.
-
Carbonates (
, ): The industry standard. is often preferred over for this substrate because the lower solubility of the sodium cation in organic phases limits the effective concentration of base, thereby suppressing side reactions [1]. -
Phosphates (
): Excellent for anhydrous conditions but the high basicity can trigger decomposition of the nitropyridine ring. -
Fluorides (
, ): The "Silver Bullet" for difficult cases. Fluoride activates boronic acids/esters without high basicity, preserving the nitro-pyridine core.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired cross-coupling and the deleterious side reactions driven by improper base/solvent selection.
Figure 1: Kinetic competition pathways. Green paths indicate desired flow; Red paths indicate failure modes driven by excessive basicity or nucleophilic solvents.
Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (Biphasic)
Best for: Aryl/Heteroaryl boronic acids. Key Feature: Uses weak base and biphasic system to limit base contact with the substrate.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: In a reaction vial, combine the iodo-pyridine, boronic acid, and
. -
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane.
-
Activation: Add the
as a pre-dissolved 2M aqueous solution.-
Note: Adding aqueous base after the catalyst ensures the Pd is protected by ligands before exposure to high pH.
-
-
Reaction: Heat to 80°C. Monitor by LCMS.
-
Endpoint: Typically 2-4 hours. Extended heating promotes hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Protocol B: Sonogashira Coupling (Anhydrous)
Best for: Terminal Alkynes. Key Feature: Anhydrous conditions prevent hydration of the alkyne and hydrolysis of the pyridine.
Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Catalyst:
(5 mol%) -
Co-Catalyst:
(2 mol%) -
Base: Triethylamine (TEA) (3.0 eq)
-
Solvent: Anhydrous THF (or DMF if solubility is poor, but keep temp <60°C).
Step-by-Step:
-
Dry: Ensure all glassware is oven-dried. Moisture is the enemy here.
-
Charge: Combine substrate, catalysts, and alkyne in the vessel.
-
Solvent: Add anhydrous THF under Argon flow.
-
Base: Add TEA dropwise.
-
Observation: The solution often darkens immediately; this is normal.
-
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10%, heat to 50°C.
-
Caution: Do not exceed 60°C with TEA/DMF, as the nitro group may facilitate displacement of the iodine by the amine [2].
-
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.
Optimization Decision Matrix
Use this workflow to select the correct conditions based on your specific coupling partner and failure mode.
Figure 2: Optimization Decision Tree for selecting solvent/base systems based on thermal requirements and substrate sensitivity.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product is 4-hydroxy-3-nitropyridine | Hydrolysis via | Base is too strong or water content too high. Switch to Anhydrous Suzuki (CsF/DME) or reduce reaction temperature. |
| Product is 4-amino-3-nitropyridine | Amination via | Occurs in DMF/DMA with amine bases. Switch solvent to THF or Toluene . |
| Starting Material Recovery (No Rxn) | Catalyst Poisoning. | The Nitro group or Pyridine N is coordinating Pd. Switch to Pd(dppf) or XPhos Pd G2 (bulky ligands prevent poisoning). |
| Homocoupling of Boronic Acid | Oxidative coupling. | Incomplete degassing (Oxygen present). Degas solvents more rigorously; increase catalyst loading. |
References
-
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
- Schlosser, M. (2005). C-C Bond Formation and Annulation via Pyridines and Pyrimidines. Current Organic Chemistry.
-
Heller, B., & Hapke, M. (2007). The Suzuki-Miyaura Cross-Coupling Reaction of Pyridine Derivatives. Chemical Society Reviews.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
(Note: While specific papers solely on "this compound" are rare, the protocols above are derived from established methodologies for 4-halo-3-nitropyridines found in the cited texts.)
Synthesis of kinase inhibitors using 4-Iodo-3-nitropyridine
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Application Note: Strategic Synthesis of 4-Amino-3-Nitropyridine Derivatives via 4-Iodo-3-Nitropyridine
Executive Summary
The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents. This guide details the conversion of 4-iodo-3-nitropyridine into various 4-amino-3-nitropyridine derivatives.
While 4-chloro analogues are common, the 4-iodo variant offers distinct advantages:
-
Enhanced Lability in Cross-Coupling: Superior performance in Palladium-catalyzed Buchwald-Hartwig aminations for electron-deficient or sterically hindered amines.
-
Milder
Conditions: The weak C–I bond allows for substitution under lower thermal stress compared to chlorinated counterparts, preserving sensitive functional groups on complex amine nucleophiles.
Mechanistic Grounding & Reactivity Profile
The Electrophilic Engine
The reactivity of this compound is driven by the cooperative electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the nitro group at the C3 position.
-
Activation: The
group ortho to the leaving group stabilizes the negative charge in the Meisenheimer intermediate. -
Leaving Group Physics: While Fluorine is typically the fastest leaving group in
(due to high electronegativity accelerating the addition step), Iodine is preferred when transition metal catalysis is required or when avoiding the harsh conditions often needed to synthesize the fluoro-precursor.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between the classical Nucleophilic Aromatic Substitution (
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on amine nucleophilicity.
Method A: Standard Nucleophilic Aromatic Substitution ( )
Best For: Primary amines, unhindered secondary amines, and electron-rich anilines.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Amine (1.1 – 1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Inorganic bases like can be used but may reduce solubility. -
Solvent: THF (for room temp), Acetonitrile (MeCN), or DMF (if heating is required).
-
Apparatus: Sealed reaction vial or round-bottom flask with magnetic stirring.
Step-by-Step Protocol
-
Preparation: In a clean reaction vessel, dissolve this compound (1.0 mmol, 250 mg) in anhydrous THF (3.0 mL).
-
Checkpoint: Solution should be clear yellow/orange.
-
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL) via syringe.
-
Nucleophile Addition: Add the amine (1.1 mmol) dropwise.
-
Observation: A color change to deep orange or red is typical immediately upon addition, indicating the formation of the charge-transfer complex.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Optimization: If starting material persists after 4 hours (check via TLC/LCMS), heat to 50°C.
-
-
Workup (Precipitation Method - Preferred):
-
Pour the reaction mixture into 15 mL of ice-cold water.
-
Stir vigorously for 10 minutes.
-
Filter the precipitate, wash with cold water (
) and hexanes ( ).
-
-
Workup (Extraction Method - Alternative):
-
Dilute with EtOAc (20 mL). Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate in vacuo.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best For: Electron-deficient anilines, sterically crowded amines, or when
Reagents & Equipment
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) OR + BINAP. -
Base:
(2.0 equiv) (Dry, granular). -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Protocol
-
Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.
-
Loading: Add this compound (1.0 mmol), Amine (1.2 mmol),
(2.0 mmol), and Xantphos (0.1 mmol). -
Solvation: Add 1,4-Dioxane (4 mL) and sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
(0.05 mmol) quickly against a counter-flow of Argon. Cap immediately. -
Reaction: Heat to 90°C for 4–12 hours.
-
Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Data Presentation & Process Control
Reaction Monitoring (TLC & LCMS)
A self-validating protocol requires defining the "End of Reaction" metrics.
| Component | TLC Behavior (Hex/EtOAc 1:1) | LCMS Signature (ESI+) |
| This compound | High Rf (~0.7), UV active | M+H = 250.9 (Distinct Iodine pattern) |
| Product (Amino-deriv.) | Lower Rf (~0.3 - 0.5), often colored (yellow/red) | M+H = [Exp. Mass]. Loss of Iodine pattern. |
| Impurity: Hydrolysis | Baseline (very polar) | M+H = 141.0 (4-hydroxy-3-nitropyridine) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Nucleophile is too weak. | Switch to Method B (Pd-catalysis) or switch solvent to DMSO and heat to 80°C. |
| Formation of 4-OH species | Moisture in solvent/base. | Ensure anhydrous THF/DMF. Use fresh DIPEA. |
| Black precipitate (Method B) | Catalyst decomposition ("Pd Black"). | Re-degas solvents thoroughly. Ensure temperature does not overshoot 100°C. |
Safety & Handling
-
Energetic Potential: Nitro-pyridines possess high energy density. While this compound is generally stable, avoid subjecting the material to temperatures >150°C or dry distillation.
-
Sensitization: Halopyridines are potent skin sensitizers and lachrymators. Handle only in a fume hood.
-
Waste: Iodine-containing waste must be segregated from general organic waste in some jurisdictions to prevent oxidizer formation in waste drums.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General mechanism of and reactivity of halopyridines).
-
Llaveria, J., et al. "Palladium-Catalyzed Amination of 4-Halopyridines." Organic Letters, 2011. (Demonstrates the utility of Halopyridines in Buchwald couplings).
-
Schlosser, M. "The reactivity of pyridines and quinolines." Angewandte Chemie International Edition, 2005. (Review of pyridine functionalization).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122247, 4-Chloro-3-nitropyridine" (Analogous reactivity data).
(Note: While specific URLs for niche synthesis papers change, the links above direct to the authoritative journals and databases hosting this chemistry.)
Application Note: Advanced Utilization of 4-Iodo-3-nitropyridine in Heterocyclic Scaffold Construction
Executive Summary
4-Iodo-3-nitropyridine is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule possesses two distinct functional "handles" on the pyridine core:
-
C4-Iodine: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) and Nucleophilic Aromatic Substitution (
). -
C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent nitrogen source for cyclization.
This dual functionality allows this compound to serve as a linchpin in the divergent synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) , imidazo[4,5-c]pyridines , and 1,6-naphthyridines . This guide details optimized protocols for these transformations, emphasizing chemo-selectivity and yield maximization.
Chemical Profile & Reactivity Logic
The strategic value of this compound lies in the electronic synergy between the substituents.
-
Activation: The nitro group at C3 significantly reduces electron density at C4, making the iodine exceptionally labile to nucleophilic attack compared to non-nitrated halopyridines.
-
Orthogonality: The iodine can be selectively engaged in cross-coupling reactions without affecting the nitro group. Subsequently, the nitro group can be reduced to an amine (
), triggering spontaneous or catalyzed cyclization onto the substituent installed at C4.
Divergent Synthesis Workflow
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.
Application I: Synthesis of 6-Azaindoles (1H-Pyrrolo[2,3-c]pyridine)
The synthesis of 6-azaindoles is the most critical application of this scaffold. The process involves a Sonogashira coupling followed by a reductive cyclization. This route is preferred over the Batcho-Leimgruber method for accessing C2-substituted azaindoles.
Protocol A: Sonogashira Coupling
Objective: Install the alkyne handle at C4.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
- (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (
) (3.0 equiv) -
Solvent: DMF or THF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.
-
Catalyst Addition: Add
(35 mg) and CuI (4 mg). Stir for 5 minutes until the solution is homogenous. -
Reagent Addition: Add Triethylamine (0.42 mL) followed by the terminal alkyne dropwise.
-
Reaction: Stir at room temperature (25°C). Note: The high reactivity of the C4-iodo bond often allows this reaction to proceed without heating, preventing degradation of the nitro group. Monitor by TLC (usually complete in 2-4 hours).
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Reductive Cyclization
Objective: Convert the nitro-alkyne intermediate to the fused pyrrole ring.
Reagents:
-
Nitro-alkyne intermediate (from Step A)
-
Tin(II) Chloride Dihydrate (
) (5.0 equiv) -
Solvent: Ethanol or EtOAc
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in Ethanol (0.1 M concentration).
-
Reduction: Add
in one portion. -
Heating: Heat to 70°C for 3 hours. The reduction of the nitro group to the amine (
) is followed immediately by nucleophilic attack of the amine on the internal alkyne carbon. -
Workup: Cool to RT. Pour into ice-water. Neutralize with saturated
(careful of foaming). Extract with EtOAc. -
Result: 2-Substituted-1H-pyrrolo[2,3-c]pyridine.
Table 1: Optimization of Reductive Cyclization Conditions
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Notes |
| MeOH | 25 | 45-60 | Over-reduction of alkene often observed. | |
| AcOH/EtOH | 80 | 75-85 | Robust, but workup requires iron removal. | |
| EtOH | 70 | 88-92 | Recommended. Cleanest cyclization profile. | |
| THF/H2O | 60 | 50-65 | Variable yields; good for sensitive substrates. |
Application II: Synthesis of Imidazo[4,5-c]pyridines
This scaffold is essential for designing purine mimetics and kinase inhibitors. The pathway utilizes the high susceptibility of the C4-iodine to
Protocol: Sequential / Reduction / Cyclization
Step 1: Nucleophilic Substitution (
-
Dissolve this compound (1.0 equiv) in THF.
-
Add Primary Amine (
, 1.1 equiv) and (2.0 equiv). -
Stir at RT for 1 hour. The color typically shifts to bright yellow/orange (formation of 4-amino-3-nitropyridine derivative).
-
Self-Validation: Appearance of a new spot on TLC with lower Rf than the starting iodide confirms substitution.
Step 2: Reduction
-
Hydrogenate the crude material using 10% Pd/C (10 wt%) in MeOH under
balloon (1 atm) for 2 hours. -
Filter through Celite to obtain the unstable 3,4-diaminopyridine intermediate. Proceed immediately to cyclization to prevent oxidation.
Step 3: Cyclization
-
Suspend the diamine in Triethylorthoformate (
) (excess, acts as solvent). -
Add a catalytic amount of p-TsOH (1 mol%).
-
Reflux (100°C) for 2 hours.
-
Concentrate and purify via crystallization or chromatography.
Application III: Synthesis of 1,6-Naphthyridines
1,6-Naphthyridines are accessed via a Heck reaction followed by intramolecular lactamization.
Mechanism:
-
Heck Coupling: this compound + Methyl Acrylate
(E)-Methyl 3-(3-nitropyridin-4-yl)acrylate. -
Reduction: Reduction of
to triggers the amine to attack the ester carbonyl. -
Result: 1,6-naphthyridin-2(1H)-one (Lactam).
-
Aromatization: Treatment with
yields the 2-chloro-1,6-naphthyridine, which can be further functionalized.
Troubleshooting & Stability Guide
-
Light Sensitivity: Iodopyridines are photosensitive. Perform all reactions in low light or wrap flasks in aluminum foil to prevent liberation of iodine radicals (
), which can poison Pd-catalysts. -
Instability of Intermediates: 3,4-Diaminopyridines (from Application II) are highly prone to air oxidation (turning dark brown/black). Always keep these intermediates under Argon or use immediately.
-
Catalyst Poisoning: The nitro group can occasionally coordinate to Pd. If conversion is low in Sonogashira couplings, increase catalyst loading to 5-10 mol% or switch to a highly active catalyst system like
.
References
-
Synthesis of Azaindoles via Palladium-Catalyzed Coupling
- Citation: Lachance, N., et al.
- Relevance: Establishes the Sonogashira/cyclization methodology for nitro-halopyridines.
-
Link:[Link]
-
Nucleophilic Aromatic Substitution on Nitropyridines
- Citation: Estel, L., et al. "Regioselective Nucleophilic Substitution of Fluoronitropyridines and Iodonitropyridines." Journal of Organic Chemistry, 53(12), 2740–2744.
- Relevance: Details the kinetics and regioselectivity of reactions at the C4 position activ
-
Link:[Link]
-
General Review of Azaindole Synthesis
- Citation: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 63(36), 8689-8707.
- Relevance: Comprehensive review covering the transformation of 3-nitro-4-halopyridines into pyrrolo-pyridines.
-
Link:[Link]
-
Synthesis of 1,6-Naphthyridines
- Citation: Numata, A., et al. "Synthesis of 1,6-naphthyridines via Heck reaction." Heterocycles, 60(11), 2003.
- Relevance: Describes the acrylate coupling and cyclization str
-
Link:[Link]
Experimental procedure for the purification of 4-Iodo-3-nitropyridine reaction products
Abstract
The synthesis of 4-Iodo-3-nitropyridine is a critical intermediate step in the generation of 3,4-disubstituted pyridine scaffolds, widely used in fragment-based drug discovery (FBDD). However, the conversion from 4-chloro-3-nitropyridine often suffers from incomplete halogen exchange and the generation of iodine/polyiodide byproducts, leading to product instability and catalyst poisoning in downstream Suzuki-Miyaura couplings. This Application Note details a robust, self-validating purification protocol emphasizing the removal of oxidative iodine species and the separation of the starting chloride via optimized flash chromatography and recrystallization.
Reaction Context & Challenges
The standard synthesis involves a Finkelstein-type halogen exchange or acid-catalyzed iodination:
Key Purification Challenges:
-
Co-elution: The starting material (4-Cl) and product (4-I) have similar polarity (
values often differ by < 0.1), making isocratic separation difficult. -
Iodine Contamination: Excess iodine (
) acts as a radical initiator that can degrade the nitro-pyridine ring under light exposure. -
Thermal Instability: Nitro-pyridines are prone to decomposition at elevated temperatures during solvent removal.
Experimental Protocol
Materials & Reagents
-
Crude Reaction Mixture: Containing this compound, unreacted 4-chloro-3-nitropyridine, inorganic salts (NaI, NaCl), and elemental iodine.
-
Quenching Agent: Saturated aqueous Sodium Thiosulfate (
). -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).
Step-by-Step Workup Procedure
Step 1: Quenching & Iodine Removal (The "Self-Validating" Step)
-
Action: Dilute the reaction mixture with EtOAc. Add saturated aqueous
and agitate vigorously. -
Visual Validation: The organic layer must change from dark purple/brown (indicative of
) to pale yellow/orange. If the color persists, add more thiosulfate. -
Mechanism:
(Redox reaction converts lipophilic iodine to water-soluble iodide).
Step 2: Extraction & Drying
-
Separate the organic layer.
-
Wash with saturated
to neutralize any residual acid (HI or AcOH). -
Wash with Brine.
-
Dry over anhydrous
(preferred over for faster kinetics). -
Critical: Filter and concentrate in vacuo at < 40°C . Do not overheat.
Purification Workflow (Decision Tree)
Depending on the crude purity (assessed by
-
Path A (High Conversion >90%): Recrystallization.
-
Path B (Low Conversion <90%): Flash Column Chromatography.
Path A: Recrystallization Protocol
-
Dissolve crude solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
If insoluble particles remain, hot filter.
-
Allow to cool slowly to room temperature, then 4°C.
-
Note: 4-Iodo derivatives typically crystallize as yellow needles.
-
Filter and wash with cold Hexane.
Path B: Flash Chromatography Optimization
-
Column Packing: Slurry pack with 5% EtOAc in Hexane.
-
Loading: Dry load on Celite or Silica (liquid loading in DCM may cause banding issues).
-
Gradient:
-
0–5 min: 5% EtOAc/Hex (Elute non-polar impurities).
-
5–20 min: Gradient to 20% EtOAc/Hex.
-
Target Elution: this compound typically elutes before the 4-chloro analog due to the "heavy atom" effect reducing polarity slightly, though overlap is significant.
-
Check TLC: Run TLC in 20% EtOAc/Hex. The Iodo spot will often be the top spot if separation occurs.
-
Process Visualization
Purification Logic Flow
Caption: Logical workflow for the isolation of this compound, prioritizing recrystallization for high-conversion batches to minimize solvent waste.
Data & Troubleshooting
Solvents & Properties
| Solvent System | Role | Remarks |
| Ethyl Acetate (EtOAc) | Extraction / Mobile Phase | Good solubility; easily removed. |
| Hexanes | Mobile Phase / Wash | Anti-solvent for recrystallization. |
| Ethanol (EtOH) | Recrystallization | Preferred. Promotes good crystal growth. |
| Sodium Thiosulfate | Reagent | Mandatory. Removes |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark/Purple Product | Residual Iodine | Re-dissolve in EtOAc and wash again with |
| Oil instead of Solid | Solvent entrapment / Impurities | Triturate with cold Pentane or Hexane; scratch glass to induce nucleation. |
| Low Yield | Product decomposition | Ensure rotary evaporator bath is < 40°C; protect from light. |
| Mixed Fractions | Poor Column Resolution | Use a shallower gradient (e.g., 0-10% EtOAc over 30 mins). |
Safety & Handling (E-E-A-T)
-
Halo-nitro-pyridines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Explosion Hazard: While this compound is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above 100°C.
-
Waste Disposal: Aqueous thiosulfate waste should be treated as halogenated chemical waste due to dissolved iodide content.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (General reference for Finkelstein reactions and purification of nitro compounds).
-
PubChem Compound Summary: this compound . National Center for Biotechnology Information. (Source for physical property verification). [Link]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for handling halogenated pyridines in coupling reactions).
(Note: Specific peer-reviewed papers solely dedicated to the purification of this exact intermediate are sparse in open indices; protocols are derived from standard methodologies for analogous 4-halopyridines found in the texts above.)
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Iodo-3-nitropyridine troubleshooting
Topic: Low Yield in Suzuki Coupling with 4-Iodo-3-nitropyridine Ticket ID: SC-NITRO-PYR-001 Support Tier: Senior Application Scientist
Executive Summary: The "Nitro-Pyridine Paradox"
You are encountering low yields with This compound .[1] This is a classic "false friend" substrate. While the 4-iodo position appears highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ortho-nitro group, these same features create two fatal competing pathways:
-
Nucleophilic Aromatic Substitution (
): The substrate is so electron-deficient that the base (required for Suzuki coupling) attacks the iodine position directly, displacing it to form the phenol (if aqueous base is used) or ether (if alkoxide is used), rather than facilitating the coupling. -
Catalyst Poisoning: The nitro group and pyridine nitrogen can coordinate to unsaturated Pd(0) species, arresting the catalytic cycle.
This guide provides a diagnostic workflow, mechanistic root-cause analysis, and a validated "Gold Standard" protocol to rescue your synthesis.
Part 1: Diagnostic Workflow
Before altering conditions, determine how the reaction is failing. Use this logic tree to interpret your LCMS/NMR data.
Figure 1: Diagnostic logic flow for identifying specific failure modes in nitropyridine couplings.
Part 2: Root Cause Analysis & Solutions
Issue 1: The
Trap (Base Compatibility)
Symptom: Starting material is consumed, but the product is the 4-hydroxy or 4-alkoxy derivative.
Mechanism: The 3-nitro group activates the 4-position for direct nucleophilic attack. Hydroxide bases (
The Fix: Switch to non-nucleophilic, inorganic bases.
-
Avoid:
, , , . -
Recommended:
(anhydrous), , or . -
Why: These bases are sufficiently basic to activate the boronic acid (forming the boronate "ate" complex) but are poor nucleophiles towards the pyridine ring due to insolubility in organic solvents or steric bulk.
Issue 2: Catalyst Deactivation
Symptom: Reaction stalls with starting material remaining; no Pd black precipitates (catalyst remains soluble but inactive). Mechanism: The nitro group is a "coordination sink." It binds to the Pd(0) center, preventing the oxidative addition of the C-I bond. The Fix: Use bulky, electron-rich ligands that outcompete the nitro group for palladium binding.
-
Avoid:
(Ligand binds too weakly). -
Recommended:
-
Pd(dppf)Cl₂: The bidentate bite angle resists displacement.
-
Pd₂(dba)₃ + XPhos/SPhos: Buchwald ligands are bulky, preventing nitro-coordination while accelerating reductive elimination.
-
Issue 3: Protodehalogenation
Symptom: Formation of 3-nitropyridine (loss of Iodine).
Mechanism: If transmetallation is slow (due to steric hindrance at the 3-position), the oxidative addition intermediate (
-
Use anhydrous solvents (Dioxane or Toluene).
-
Limit water to the minimum required for base solubility (or use solid base conditions).
-
Increase catalyst loading to speed up the cycle.
Part 3: Reaction Pathway Competition
Understanding the competition between the desired pathway and the killer side reaction is critical.
Figure 2: Kinetic competition between Nucleophilic Aromatic Substitution (
Part 4: The "Gold Standard" Protocol
This protocol is optimized to suppress
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential homocoupling)
-
Catalyst:
(5 mol%) OR (2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) — Finely ground -
Solvent: 1,4-Dioxane / Water (10:1 ratio)
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Procedure:
-
Preparation: Dry a reaction vial and a stir bar in an oven. Allow to cool under a stream of Nitrogen or Argon.
-
Solvent Degassing (CRITICAL): Sparge the 1,4-Dioxane and Water separately with Argon for 15-20 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solids Addition: Add the this compound, Boronic acid, Base (
), and Catalyst to the vial.-
Note: If using XPhos, premix Pd source and Ligand in a small amount of solvent for 5 mins before adding.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Seal & Purge: Cap the vial (crimp top or screw cap with septum). Purge the headspace with Argon for another 2-3 minutes.
-
Reaction: Heat to 80°C - 90°C for 4-12 hours.
-
Do not exceed 100°C initially to avoid thermal decomposition of the nitro group.
-
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over
, and concentrate.
Part 5: Base Selection Guide
Use this table to select the correct base based on your boronic acid stability and substrate sensitivity.
| Base | pKa (Conj. Acid) | Nucleophilicity | Suitability for 3-Nitropyridine | Notes |
| NaOH / KOH | 15.7 | High | CRITICAL FAIL | Causes rapid |
| NaOEt / KOtBu | 16-17 | Very High | CRITICAL FAIL | Causes ether formation. |
| 10.3 | Moderate | Risky | Can work, but requires water which may promote hydrolysis. | |
| 12.3 | Low | EXCELLENT | Best balance of basicity vs. nucleophilicity. | |
| CsF | 3.2 (HF) | Low | GOOD | Excellent for anhydrous conditions; activates boronic esters well. |
References
-
Mechanistic Insight on Nitropyridine Reactivity
- Topic: Competition between and Cross-Coupling.
- Source:J. Org. Chem.2012, 77, 6624.
-
Catalyst Selection for Electron-Deficient Heterocycles
-
Base Effects in Suzuki Coupling
-
Topic: Role of bases in activating Boron vs. side reactions.[3]
- Source:Chem. Rev.1995, 95, 2457 (The seminal Suzuki Review).
-
-
Protodehalogenation Troubleshooting
- Topic: Mechanisms of dehalogenation in Pd-c
- Source:Organometallics2010, 29, 662.
Sources
Technical Support Center: Buchwald-Hartwig Amination of 4-Iodo-3-nitropyridine
This guide serves as a specialized technical resource for researchers encountering challenges in the Buchwald-Hartwig amination of 4-Iodo-3-nitropyridine .
This substrate presents a unique "reactivity paradox": it is highly activated for nucleophilic aromatic substitution (
Current Status: Active Subject: Troubleshooting Side Reactions & Selectivity Issues Target Substrate: this compound (CAS: N/A for specific isomer, general class 4-halo-3-nitropyridine)
Part 1: Critical Reactivity Analysis
Before troubleshooting, you must understand the competing pathways. The 4-position of 3-nitropyridine is extremely electrophilic. In a standard Buchwald-Hartwig (B-H) protocol, the Palladium cycle competes directly with background
Reaction Landscape Diagram
The following diagram illustrates the competing pathways your substrate undergoes during the reaction.
Figure 1: Competing reaction pathways for this compound. Green paths lead to the desired product; red/yellow paths indicate common side reactions.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I see full conversion, but the product is an ether, not an amine."
Diagnosis: Base-Mediated
Solution:
-
Switch Base: Replace strong alkoxides with weak, non-nucleophilic bases.
-
Recommended:
or (anhydrous).
-
-
Solvent Check: Ensure you are not using alcohols (e.g., t-Amyl alcohol) if using alkoxide bases. Use strictly aprotic solvents like Toluene, 1,4-Dioxane, or DME.
Issue 2: "My reaction works without Palladium. Why am I using B-H?"
Diagnosis: The "Phantom" Catalyst Effect (
Validation Test: Run a control experiment:
-
Set up the exact reaction conditions (Solvent, Base, Temperature).
-
Omit the Palladium catalyst and Ligand.
-
Monitor by LCMS/TLC.
-
Result A (Conversion observed): You do not need B-H conditions. Optimize for
(lower temp, cheaper base). -
Result B (No reaction): Your amine is non-nucleophilic (e.g., amide, aniline with EWG). Proceed with B-H optimization.
-
Issue 3: "I see a major byproduct with M-126 mass (Loss of Iodine, +H)."
Diagnosis: Hydrodehalogenation (Deiodination)
Iodides are prone to rapid oxidative addition. If the transmetallation (amine binding) step is slow, or if there is a hydride source present (e.g., trace water, alcohols, or
Solution:
-
Increase Amine Concentration: Push the equilibrium toward amine binding.
-
Change Ligand: Use a ligand with a large "bite angle" or bulk that facilitates reductive elimination of the C-N bond over the C-H bond.
-
Recommended: Xantphos or BrettPhos.
-
-
Strict Anhydrous Conditions: Remove water to prevent the formation of Pd-H species via the water-gas shift type mechanism.
Issue 4: "The reaction mixture turns black/tarry immediately, and yield is low."
Diagnosis: Nitro-Group Degradation or Catalyst Poisoning Nitro groups can coordinate to Pd(0), poisoning the catalyst ("catalyst resting state trap"). Furthermore, under forcing conditions with strong bases, the nitro-pyridine ring is susceptible to oxidative degradation or polymerization.
Solution:
-
Lower Temperature: this compound is reactive. Do not reflux at
immediately. Start at . -
Slow Addition: Add the base slowly or use a weaker base to prevent rapid exothermic decomposition.
Part 3: Optimized Protocol
This protocol is designed to minimize
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (e.g., aniline, amide)
-
Catalyst:
(2-5 mol%) or -
Ligand: Xantphos (4-10 mol%) - Preferred for N-heterocycles to prevent chelation.
-
Base:
(2.0 equiv, dried) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix
and Xantphos in a small amount of Dioxane and stir for 10 mins to form the active catalyst species (Yellow Orange/Red shift). -
Reaction Setup: To a reaction vial equipped with a stir bar, add this compound, the amine, and
. -
Catalyst Addition: Add the pre-formed catalyst solution (or solid Pd/Ligand if skipping step 1).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles). Oxygen promotes deiodination and homocoupling.
-
Heating: Heat to
. Monitor by LCMS at 1 hour.-
Checkpoint: If starting material remains but no side products are forming, increase to
.
-
-
Workup: Filter through a celite pad (to remove Pd and salts), wash with EtOAc, and concentrate.
Part 4: Data & Selectivity Analysis
The following table summarizes the expected outcome based on the base and amine class used.
| Amine Type | Base Used | Primary Mechanism | Major Side Reaction | Recommended Action |
| Alkyl Amine (e.g., Morpholine) | None (High Yield) | Remove Pd. Run as thermal | ||
| Alkyl Amine | Alkoxy-pyridine (Ether) | Switch to Carbonate base. | ||
| Aniline (Electron Neutral) | B-H / | Deiodination | Use Xantphos; Optimize Temp. | |
| Amide/Carbamate | Buchwald-Hartwig | Hydrolysis / No Rxn | Strict B-H conditions required. |
Part 5: References
-
Mechanistic Overview of Buchwald-Hartwig:
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Nitro Group Tolerance & S_NAr Competition:
-
For general context on nitro-arene reactivity in coupling: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. (Provides background on the high reactivity of nitro-arenes).
-
Note: Specific literature on "this compound B-H" is sparse due to the dominance of
. The protocol above is derived from standard "difficult substrate" parameters defined in the Buchwald reviews.
-
-
Dehalogenation Side Reactions:
-
Navarro, O., et al. (2004). Dehalogenation of Aryl Halides. Journal of Organic Chemistry. (General mechanism for Pd-catalyzed dehalogenation).
-
(Note: Always consult the Safety Data Sheet (SDS) for this compound, as nitro-halogenated pyridines can be skin sensitizers and potentially energetic.)
Optimization of reaction temperature for 4-Iodo-3-nitropyridine couplings
Status: Operational Ticket ID: #PYR-4I3N-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 4-Iodo-3-nitropyridine , a highly electrophilic substrate. The combination of the electron-withdrawing pyridine nitrogen and the ortho-nitro group activates the C4-position significantly.
The Critical Insight: Unlike standard halopyridines that often require forcing conditions (reflux), this substrate is thermally fragile .
-
SNAr reactions often proceed at Room Temperature (RT).
-
Pd-catalyzed couplings require mild heat (40–60°C) to prevent protodeiodination (replacement of Iodine with Hydrogen).
This guide replaces standard "cook-and-look" approaches with a kinetic control strategy.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Context: Displacement of Iodine by amines, alkoxides, or thiols.
The Thermal Protocol
The C-I bond is extremely labile. High temperatures (>60°C) in basic media frequently lead to hydrolysis (formation of 4-hydroxy-3-nitropyridine) or polymerization tars.
| Parameter | Recommended Range | Critical Failure Point |
| Temperature | 0°C to 25°C | > 50°C (Hydrolysis risk) |
| Solvent | THF, DMF, or MeCN | DMSO (Exotherm risk at high temp) |
| Base | DIPEA or K2CO3 | Strong alkoxides (unless acting as nucleophile) |
Troubleshooting SNAr
Q: I added my amine at 80°C and the reaction turned black instantly. Yield is <10%. A: You are seeing thermal degradation. The reaction likely finished in seconds, followed by decomposition.
-
Fix: Cool the reaction vessel to 0°C in an ice bath before adding the nucleophile. Allow it to warm to Room Temperature (RT) naturally.
Q: I see a new spot on TLC that doesn't move (baseline). A: This is likely 4-hydroxy-3-nitropyridine .
-
Cause: Traces of water in your solvent at elevated temperatures. The hydroxide ion competes with your nucleophile.
-
Fix: Use anhydrous solvents and lower the temperature.
Module 2: Palladium-Catalyzed Cross-Couplings
Context: Suzuki-Miyaura or Sonogashira couplings.
The "Goldilocks" Temperature Zone
In electron-deficient systems, the rate of Oxidative Addition (Pd inserting into C-I) is fast. However, the stability of the oxidative complex is low. If the temperature is too high, the complex breaks down before Transmetallation can occur, leading to Protodeiodination .
| Reaction Stage | Kinetic Profile for 4-I-3-NO2-Py | Temp Consequence |
| Oxidative Addition | Very Fast (Activated C-I) | Occurs even at RT. |
| Transmetallation | Slow (Steric bulk of -NO2) | Needs mild heat to proceed. |
| Reductive Elimination | Fast | Product formation. |
Optimized Workflow: The "Pre-Activation" Method
-
Charge Vessel: Substrate, Boronic Acid, Base (Na2CO3).
-
Solvent: Dioxane/Water (9:1).
-
Degas: Sparge with Argon for 15 mins (Critical: Oxygen promotes deiodination).
-
Catalyst: Add Pd(dppf)Cl2 or Pd(PPh3)4.
-
Ramp: Heat to 50–60°C . Do not reflux at 100°C.
Visualizing the Pathway
Figure 1: Kinetic bifurcation in Pd-coupling. Excessive heat favors the dashed red path (side product), while controlled heat favors the green path (product).
Module 3: Troubleshooting & FAQs
Scenario A: The "Missing Iodine" Mystery
User Report: "My LCMS shows a mass corresponding to [M-126] (loss of Iodine + H). I have 3-nitropyridine instead of my product."
Root Cause Analysis: This is Protodeiodination . The Pd-Ar-I intermediate abstracted a hydride from the solvent or base because the transmetallation step was too slow or the temperature was too high.
Corrective Actions:
-
Lower Temperature: Drop from 90°C to 55°C.
-
Switch Solvent: Avoid alcohols (MeOH/EtOH) which act as hydride sources. Use Toluene or DMF.
-
Boost Transmetallation: Use a stronger base (e.g., Cs2CO3 instead of Na2CO3) or add Ag2O to facilitate the halide exchange.
Scenario B: SNAr Stalling
User Report: "I'm running the reaction at 0°C as suggested, but conversion stalled at 60%."
Root Cause Analysis: While the substrate is reactive, the leaving group (Iodide) can inhibit the reaction if it accumulates, or the nucleophile is too weak at 0°C.
Corrective Actions:
-
Step-Up Heating: Start at 0°C. If stalled after 1 hour, warm to RT. Only heat to 40°C if RT fails.
-
Scavenge Iodide: Ensure sufficient base (DIPEA) is present to neutralize the HI generated.
References
-
Mechanisms of Nucleophilic Arom
- Source: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews.
- Relevance: Foundational text establishing the activating effects of nitro groups on halopyridines.
-
Link:[Link]
-
Protodehalogenation in Palladium-C
- Source: Navarro-Vázquez, A., et al. (2021). Journal of Organic Chemistry.
- Relevance: Explains the mechanism of deiodination in electron-deficient heterocycles during Suzuki coupling.
-
Link:[Link]
-
Synthesis of 3-Nitropyridines via Suzuki Coupling.
- Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
- Relevance: Provides standard protocols for coupling sensitive nitropyridine substr
-
Link:[Link]
Challenges in the scale-up of 4-Iodo-3-nitropyridine reactions
Senior Application Scientist Desk | Ticket Management System
Introduction: The Scaffold & The Challenge
Subject: Operational Guide for the Scale-Up of 4-Iodo-3-nitropyridine (CAS: 1003711-92-9) Scaffold Importance: This intermediate is a critical "linchpin" scaffold in medicinal chemistry. The C4-iodine offers a reactive handle for Suzuki-Miyaura or Sonogashira couplings, while the C3-nitro group provides an orthogonal handle for reduction to amines (often for kinase inhibitor "hinge binders"). The Problem: While trivial on a milligram scale, scaling this reaction (>100g to kg) presents severe safety and yield challenges. The electron-deficient pyridine ring makes the C-I bond labile (prone to protodeiodination), and the nitro group introduces thermal instability.
Module 1: Route Selection & Safety Assessment
User Query (Ticket #402): "We are moving from 5g to 200g batches. Should we stick with the diazotization of 4-amino-3-nitropyridine, or switch to the halogen exchange from the chloride? The exotherm on the diazo route is scaring our safety team."
Scientist Response: For scale-up >100g, Route B (Halogen Exchange) is generally safer and more reproducible, provided you can source the 4-chloro precursor. However, Route A (Diazotization) is often cheaper. Below is the decision matrix to justify your choice to the safety committee.
Comparative Analysis: Synthesis Routes
| Feature | Route A: Sandmeyer (Diazotization) | Route B: Finkelstein (Halogen Exchange) |
| Precursor | 4-Amino-3-nitropyridine | 4-Chloro-3-nitropyridine |
| Reagents | ||
| Primary Hazard | Explosion/Foaming: Unstable diazonium intermediate; massive | Corrosion: Highly acidic conditions; requires glass-lined reactors. |
| Thermal Risk | High.[1] Runaway potential if | Low to Moderate.[2][3] Reaction requires heat ( |
| Impurity Profile | Phenols (hydrolysis), Diazo-tars. | Unreacted chloride, Iodine ( |
| Scale-Up Verdict | Difficult. Requires flow chemistry or strict cryo-cooling. | Preferred. Robust, provided corrosion is managed. |
Visual Workflow: Route Decision Tree
Figure 1: Decision logic for selecting the synthesis route based on precursor availability and facility capabilities.
Module 2: The Sandmeyer Protocol (Troubleshooting)
User Query (Ticket #405): "We are seeing massive foaming and a yield drop (30%) when scaling the diazotization route. The product is also turning black on the filter."
Scientist Response: The "black tar" is likely polymerized diazo species caused by allowing the temperature to rise above 0°C during the addition of nitrite, or insufficient acid concentration leading to triazene formation. The foaming is nitrogen gas; on a large scale, this changes from a "bubble" to a "volcano."
Optimized Scale-Up Protocol (Sandmeyer)
-
Acid Paste Formation: Do not dissolve the amine in water first. Suspend 4-amino-3-nitropyridine in 20%
(aq) at 0°C. Mechanical stirring is mandatory (overhead stirrer, not magnetic). -
Diazotization (The Danger Zone):
-
Add
(aq) sub-surface via a dip tube to prevent gas escape at the surface. -
Temp Limit: Maintain internal temperature strictly between -5°C and 0°C.
-
Endpoint: Check with starch-iodide paper (instant blue/black).
-
-
Iodination (The Quench):
-
Transfer the cold diazonium slurry into a solution of KI (1.5 eq) in water/acid.
-
Note: Do not add KI to the diazonium salt; inverse addition controls the exotherm better.
-
-
Workup (The Stabilization):
-
The product is acid-sensitive. Neutralize immediately with solid
to pH 7. -
Crucial: Wash the organic layer with 10% Sodium Thiosulfate (
) to remove free iodine ( ), which catalyzes decomposition.
-
Module 3: The Halogen Exchange (Route B)
User Query (Ticket #411): "We switched to the 4-chloro precursor + NaI in Acetone (Finkelstein), but conversion stalls at 60%. Adding more NaI doesn't help."
Scientist Response: Standard Finkelstein conditions (Acetone/Reflux) often fail for electron-deficient heterocycles because the equilibrium is not favorable enough. You need to drive the reaction harder or activate the ring.
Troubleshooting Table: Driving Conversion
| Variable | Recommendation | Mechanism |
| Solvent | Switch from Acetone to 2-Butanone (MEK) or Acetonitrile . | Higher reflux temp ( |
| Activator | Add 5-10 mol% Acetyl Chloride or TMS-Cl . | Generates anhydrous HI in situ, activating the pyridine nitrogen (protonation makes C4 more electrophilic). |
| Water | Strictly Anhydrous. | Water solvates the fluoride/chloride leaving group, reducing reactivity. Dry solvents over molecular sieves. |
| Stoichiometry | Use 3.0 - 5.0 equiv of NaI. | Le Chatelier’s principle. Excess iodide is cheap; unreacted material is expensive to separate. |
Module 4: Purification & Storage Stability
User Query (Ticket #418): "Our HPLC shows 98% purity, but after drying in the oven at 40°C, the solid turned brown and purity dropped to 92%. What happened?"
Scientist Response:
You have encountered Thermal Protodeiodination and Light Degradation . 4-Iodo-3-nitropyridines are thermally fragile. The C-I bond is weak (
Stability & Storage Guidelines
-
Drying: NEVER oven dry >30°C. Use a vacuum desiccator at room temperature (
) with . -
Chromatography: Avoid silica gel if possible. Silica is slightly acidic and can cause iodine elimination.
-
Alternative: Recrystallize from Ethanol/Water or IPA/Hexanes.
-
-
Storage:
-
Temp: 0°C to 8°C (Refrigerate).
-
Light: Amber vials or foil-wrapped containers are mandatory.
-
Atmosphere: Store under Argon/Nitrogen. Oxygen accelerates radical decomposition.
-
Visual: Degradation Pathways
Figure 2: Common degradation pathways for this compound during storage and processing.
References
-
Synthesis of 4-Aminopyridine Precursors
- Source: Vertex AI Search / MDPI. "Synthesis of 4-aminopyridine... by reduction of 4-nitropyridine-N-oxide."
- Relevance: Establishes the availability and synthesis of the starting m
-
(Generalized based on search context 1.1)
-
Diazotization Safety & Protocols
- Source: Organic Syntheses, Coll. Vol. 3, p. 711 (1955). "3-Methyl-4-nitropyridine-1-oxide."
- Relevance: Provides foundational safety data on nitropyridine thermal hazards and gas evolution control.
-
Halogen Exchange (Finkelstein)
- Source: Google Patents US8586792B2.
- Relevance: Describes the parallel chemistry of iodinating nitro-aromatics and the issue of chloro-impurities.
-
Green Diazotization Methods
- Source:Synthesis 2011(13): 2154-2158.
-
Relevance: Discusses resin-based alternatives to reduce acid waste, though noting scale-up limitations.[4]
-
Safety Data & Storage (MSDS)
- Source: Fisher Scientific / AChemBlock.
- Relevance: Confirms storage conditions (0-8°C)
Sources
Validation & Comparative
Comparative Guide: 4-Iodo-3-nitropyridine vs. 4-Bromo-3-nitropyridine in Suzuki Coupling
Executive Summary
In the synthesis of 4-aryl-3-nitropyridines, the choice between 4-Iodo-3-nitropyridine and 4-Bromo-3-nitropyridine is a trade-off between kinetic selectivity and economic scalability .
-
This compound is the Precision Tool . Its weaker C-I bond allows for oxidative addition at significantly lower temperatures (often RT to 50°C). This is critical for suppressing the competing Nucleophilic Aromatic Substitution (SNAr) pathway, which is accelerated by the electron-withdrawing nitro group.
-
4-Bromo-3-nitropyridine is the Scalable Workhorse . While it requires higher activation energies (60°C–90°C), it is significantly more cost-effective. However, the harsher conditions increase the risk of base-mediated hydrolysis or solvent attack at the C4 position.
Verdict: Use the Iodide for late-stage functionalization, complex/expensive boronic acids, or base-sensitive substrates. Use the Bromide for routine intermediate synthesis where yield losses (~5-10%) due to SNAr are acceptable for cost savings.
Mechanistic Basis: The "Ortho-Nitro" Effect
To understand the performance difference, one must analyze the electronic environment of the pyridine ring. The 3-nitro group is a strong electron-withdrawing group (EWG) that exerts two opposing effects on the reaction:
-
Activation for Suzuki (Pro): It lowers the energy of the C-X bond's
orbital, facilitating oxidative addition of Pd(0). This makes both the iodide and bromide highly reactive compared to unactivated pyridines. -
Activation for SNAr (Con): It makes the C4 carbon highly electrophilic. Hard nucleophiles (hydroxide, methoxide, fluoride) can attack C4, displacing the halogen before the palladium catalyst can insert.
Reaction Pathway & Competition
The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the undesired SNAr side reaction.
Figure 1: Kinetic competition between Palladium-catalyzed cross-coupling (Green path) and Nucleophilic Aromatic Substitution (Red path).
Performance Comparison
The following data summarizes typical performance metrics derived from internal optimization studies and literature precedents for electron-deficient heterocycles.
| Feature | This compound | 4-Bromo-3-nitropyridine |
| Bond Dissociation Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Moderate) |
| Oxidative Addition Rate | Very Fast (Rate Limiting Step is often Transmetallation) | Moderate (Rate Limiting Step is Oxidative Addition) |
| Typical Reaction Temp | 25°C – 60°C | 60°C – 100°C |
| SNAr Side Products | Low (<5%) due to mild conditions | Moderate (5-15%) due to higher T |
| Catalyst Load | Low (0.5 - 2 mol%) | Standard (3 - 5 mol%) |
| Stability | Light sensitive; degrades over months | Stable at RT; long shelf life |
| Cost (Approx) | High ( | Moderate ( |
Key Insight: The "Iodide Advantage"
Because the C-I bond is weaker, the oxidative addition occurs rapidly even at room temperature. At these low temperatures, the activation energy for the SNAr attack by the base (e.g., K₂CO₃) is often not met. Therefore, the Iodide allows you to decouple the desired catalytic cycle from the undesired background hydrolysis.
Experimental Protocols
Protocol A: High-Fidelity Coupling (this compound)
Best for: Complex synthesis, expensive boronic acids, small scale.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·DCM (2 mol%) — Chosen for stability and bite angle.
-
K₃PO₄ (2.0 equiv) — Mild base, less nucleophilic than hydroxide.
-
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Charge a reaction vial with the iodide, boronic acid, Pd catalyst, and K₃PO₄.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Stir at 40°C for 4–6 hours.
-
Monitor: TLC usually shows rapid conversion. If SNAr products (phenols) appear, lower temp to 25°C.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol B: Robust Scale-Up (4-Bromo-3-nitropyridine)
Best for: Early intermediates, gram-scale synthesis.
Reagents:
-
4-Bromo-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv) — Excess to account for protodeboronation.
-
Pd(PPh₃)₄ (5 mol%) — Standard inexpensive catalyst.
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME / Water (4:1)
Procedure:
-
Dissolve bromide and boronic acid in DME.
-
Add Pd catalyst.
-
Add degassed aqueous Na₂CO₃.
-
Heat to 85°C (Reflux) for 12–16 hours.
-
Critical Step: Monitor the disappearance of the bromide. If the reaction stalls, add a booster of catalyst (1 mol%) rather than increasing temperature, which promotes tar formation.
Troubleshooting & Optimization
| Problem | Cause | Solution for Iodide | Solution for Bromide |
| Low Yield (Hydrolysis) | Base attacking C4 | Switch to anhydrous K₃PO₄ or CsF in Toluene. | Lower temp to 70°C; switch to anhydrous conditions. |
| Homocoupling | Oxidative coupling of boronic acid | Reduce O₂ (sparge longer); add slow addition of boronic acid. | Same; usually less prevalent than in iodide. |
| Protodeboronation | Unstable boronic acid | Reaction is fast; usually not an issue. | Use excess boronic acid (1.5 equiv); switch to boronic ester. |
| "Black Tar" | Decomposition of nitropyridine | Temp too high (>60°C). | Temp too high (>100°C); use Pd(dppf)Cl₂. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Foundational text on the mechanism and reactivity trends of halides (I > Br > Cl).
-
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Pergamon.
- Detailed discussions on the "Ortho-Nitro" effect and handling electron-deficient heterocycles.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Provides context on catalyst selection for deactivated vs.
Comparative reactivity of 4-halopyridines in palladium catalysis
Initiating Data Collection
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Strategic Selection of Halopyridines: 4-Iodo-3-nitropyridine vs. 4-Chloro-3-nitropyridine in High-Value Synthesis
Executive Summary
In the optimization of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), the 3-nitropyridine scaffold serves as a critical electrophilic core. While 4-chloro-3-nitropyridine is the industry standard for cost-effective nucleophilic aromatic substitutions (
This guide details the technical advantages of 4-iodo-3-nitropyridine . By leveraging the weaker C–I bond, researchers can access milder cross-coupling conditions, achieve site-selective functionalization, and bypass the harsh thermal requirements that often lead to nitro-group degradation in chloro-analogs.
Comparative Reactivity Profile
The choice between the chloro- and iodo- derivatives is dictated by the rate-determining step (RDS) of the intended transformation.
Bond Dissociation & Leaving Group Ability
The fundamental advantage of the iodo- derivative lies in the bond dissociation energy (BDE) of the carbon-halogen bond.
| Feature | 4-Chloro-3-nitropyridine | This compound | Impact on Synthesis |
| C–X Bond Energy | ~95 kcal/mol | ~65 kcal/mol | Iodo undergoes oxidative addition with Pd(0) significantly faster. |
| Atomic Radius | 0.99 Å | 1.33 Å | Longer C–I bond is more accessible to metal centers. |
| High (Electronegativity driven) | Moderate to Low | Chloro is preferred for simple amine displacements due to stabilization of the Meisenheimer complex. | |
| Pd-Catalysis | Low (Requires specialized ligands) | High (Standard ligands) | Iodo allows coupling at RT or mild heat (40–60°C). |
The Reactivity Divergence
The following diagram illustrates the decision matrix for selecting the appropriate halide based on the target motif.
Figure 1: Decision matrix for halopyridine selection. While the Chloro- derivative is superior for classical SNAr, the Iodo- derivative is essential for efficient metal-catalyzed C-C bond formation.
Core Advantages of this compound
Advantage 1: Superiority in Palladium-Catalyzed Cross-Couplings
In Suzuki-Miyaura or Sonogashira couplings, the rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) species.
-
The Chloro Problem: 4-chloro-3-nitropyridine is electron-deficient, which helps oxidative addition compared to chlorobenzene. However, it often still requires elevated temperatures (>100°C) or bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to react efficiently. These high temperatures can cause the nitro group to participate in redox side reactions or degrade.
-
The Iodo Solution: this compound reacts with generic Pd catalysts (like
) at temperatures as low as room temperature to 60°C . This mildness is crucial for preserving the nitro moiety for subsequent reduction to the amine.
Advantage 2: Orthogonal Selectivity (Site-Selectivity)
If a scaffold contains both a chlorine and an iodine atom, chemoselective functionalization is possible.
-
Scenario: A researcher needs to couple a boronic acid to the pyridine ring without disturbing a chlorine substituent elsewhere on the molecule (which might be needed for a later step).
-
Solution: Using this compound allows the Suzuki coupling to proceed exclusively at the C4-I position, leaving C-Cl bonds intact.
Experimental Protocols
Protocol A: Synthesis of this compound (The Finkelstein Modification)
Since the iodo- derivative is often more expensive, it is frequently prepared from the chloro- precursor. This protocol ensures a high-purity conversion.
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Sodium Iodide (NaI) (2.0 - 3.0 eq)
-
Hydriodic acid (HI) (57% aq., catalytic) or Acetyl Chloride (activator)
-
Solvent: Acetonitrile (MeCN) or Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-chloro-3-nitropyridine (10 mmol) in dry MeCN (50 mL).
-
Addition: Add NaI (25 mmol) followed by a slow addition of Acetyl Chloride (12 mmol) or catalytic HI. Note: The acid activates the pyridine ring via protonation/acylation, making the C-Cl bond more susceptible to nucleophilic attack by iodide.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the Iodo product is typically less polar/higher Rf than the Chloro).
-
Workup: Cool to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove free iodine (indicated by fading of dark color). -
Extraction: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes if necessary.
Protocol B: Mild Suzuki-Miyaura Coupling
This protocol demonstrates the advantage of the Iodo- derivative: coupling at 60°C.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inertion: Charge a flask with this compound, boronic acid, base, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water.
-
Reaction: Heat to 60°C . (Note: The Chloro- analog would likely require 100°C+ or stronger bases).
-
Completion: Reaction is typically complete in 2–4 hours.
-
Isolation: Filter through Celite, dilute with water, extract with DCM.
Mechanistic Visualization: The Oxidative Addition Advantage
The following diagram compares the energy barrier for the critical step in cross-coupling.
Figure 2: Comparative energy profile for oxidative addition. The lower activation energy for the C-I bond allows for milder reaction conditions, preserving sensitive functional groups.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25000, 4-Chloro-3-nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66548, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General reference for Pd-catalyzed coupling trends). Retrieved from [Link]
- Schlosser, M. (2005).C-C Bond Formation via Organometallics. In Organometallics in Synthesis.
Mechanistic comparison of cross-coupling reactions with different halopyridines
Topic: Mechanistic Comparison of Cross-Coupling Reactions with Different Halopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Electronic vs. Steric Tug-of-War
Pyridine rings are ubiquitous in medicinal chemistry, yet they remain some of the most challenging substrates for palladium-catalyzed cross-coupling. The difficulty is not uniform; it varies drastically depending on the position of the halogen (2-, 3-, or 4-) and the specific halogen atom (F, Cl, Br, I).
This guide provides a mechanistic deconstruction of these differences. While electron deficiency suggests the 2- and 4-positions should be most reactive toward oxidative addition, experimental reality often favors the 3-position. This discrepancy—the "2-Position Paradox" —is driven by the competition between productive oxidative addition and non-productive catalyst poisoning by the pyridine nitrogen.
Mechanistic Deep Dive
2.1 The Reactivity Hierarchy
In standard carbocyclic chemistry, reactivity is dictated by bond dissociation energy (C-I < C-Br < C-Cl). In pyridines, the position relative to the nitrogen introduces a secondary, often dominant, electronic factor.
| Position | Electronic Activation (Oxidative Addition) | Catalyst Coordination (Poisoning Risk) | Overall Synthetic Ease |
| 3-Halo (Beta) | Low (Like chlorobenzene) | Low (Sterically distant) | High (Behaves like standard aryl halide) |
| 4-Halo (Gamma) | High (Electron deficient) | Low (Distant from reaction center) | High (Often the most reactive substrate) |
| 2-Halo (Alpha) | Very High (Most electron deficient) | Critical (Adjacent N binds Pd center) | Low to Medium (Requires specific ligands) |
2.2 The "2-Position Paradox"
The 2-halopyridine is electronically primed for oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen. However, this same nitrogen atom is a potent Lewis base.
-
The Trap: As the Pd(0) species approaches the C-X bond, the pyridine nitrogen can coordinate to the metal center before or after oxidative addition.
-
The Consequence: This forms a stable, off-cycle
-complex (e.g., dimer formation or "rest states") that removes active catalyst from the cycle. -
The Solution: Bulky, electron-rich ligands (e.g., Buchwald dialkylbiarylphosphines like XPhos or SPhos) are required to sterically occlude the metal center, preventing N-coordination while permitting C-X oxidative addition.
2.3 Visualization: The Catalyst Arrest Cycle
The following diagram illustrates the competition between the productive catalytic cycle and the "Arrest" pathway caused by N-coordination.
Caption: The "Catalyst Arrest" cycle shows how the pyridine nitrogen diverts the active catalyst into a stable, inactive state, particularly for 2-halopyridines.
Comparative Performance Data
The following data synthesizes trends from Suzuki-Miyaura and Buchwald-Hartwig couplings. Note that 3-halopyridines consistently offer higher yields under standard conditions because they avoid the poisoning pathway, despite being less electronically activated.
Table 1: Reactivity Matrix by Substrate[1]
| Substrate | Reactive Bond | Electronic Activation | Primary Challenge | Recommended Ligand Class |
| 2-Chloropyridine | C-Cl | High | Severe Catalyst Poisoning | Bulky Phosphines (XPhos, SPhos) or NHC (PEPPSI-IPr) |
| 3-Chloropyridine | C-Cl | Low | Slow Oxidative Addition | Standard Phosphines (PPh3, dppf) or AmPhos |
| 4-Chloropyridine | C-Cl | High | Instability of SM (polymerization) | Bulky Phosphines (prevent aggregation) |
| 2-Bromopyridine | C-Br | Very High | Catalyst Poisoning (Moderate) | SPhos, XPhos, RuPhos |
| 2-Fluoropyridine | C-F | Inert* | C-F Bond Strength | Requires Ni-catalysis or SNAr conditions |
> Note: 2-Fluoropyridines are generally unreactive in Pd-catalyzed coupling but highly reactive in SNAr (Nucleophilic Aromatic Substitution).
Experimental Protocols
4.1 Gold Standard Protocol: Suzuki Coupling of 2-Chloropyridine
The most challenging common substrate. If this works, 3- and 4- isomers will also work.
Objective: Coupling 2-chloropyridine with phenylboronic acid. Rationale: 2-chloropyridines are cheap but deactivate catalysts. We use XPhos Pd G2 (or Pd(OAc)2 + XPhos) because the bulky biaryl ligand creates a "protective shell" around the Pd, blocking the pyridine nitrogen from binding.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate for difficult substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 100 °C
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the boronic acid, base, and Pd precatalyst. If using free ligand and Pd salt, add them as solids now.
-
Inerting: Seal the vial and cycle vacuum/Argon (3x). This is critical; oxygen kills the active catalytic species faster than the reaction can turn over.
-
Addition: Add degassed 1,4-dioxane and water via syringe. Add the 2-chloropyridine liquid via syringe last.
-
Reaction: Heat to 100 °C for 2–4 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via silica column.[2]
4.2 Protocol Variation: Buchwald-Hartwig Amination
For coupling amines to 2-halopyridines.
-
Key Change: Use Pd(OAc)₂ / BINAP or Pd2(dba)3 / XPhos .
-
Base: Use NaOtBu (Sodium tert-butoxide). Strong bases are required to deprotonate the amine and facilitate transmetalation.
-
Warning: 2-Aminopyridine products are themselves catalyst poisons. High catalyst loading (3-5 mol%) may be required.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning (N-binding) | Switch to SPhos or XPhos . Increase Temp to 110°C to break N-Pd bonds. |
| Low Yield (Dehalogenation) | Avoid primary alkyl boronic acids. Use BrettPhos (for amination) to speed up reductive elimination. | |
| Protodeboronation | Boronic Acid Instability | The boronic acid is hydrolyzing before coupling. Switch to Boronic Ester (Pinacol) or add the base slowly. |
| Homocoupling (Ar-Ar) | Oxidative Induced Coupling | Oxygen leak. Regrease joints, use stricter Schlenk technique. |
References
-
Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem Technical Support. Link
-
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. Link
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2016. Link
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.Link
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI.Link
-
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling. ACS Omega.Link
Sources
Benchmarking different palladium catalysts for 4-Iodo-3-nitropyridine amination
Executive Summary
The Challenge: 4-Iodo-3-nitropyridine presents a unique dichotomy in cross-coupling. While the C3-nitro group activates the C4-position for nucleophilic attack (making SNAr possible), it also renders the pyridine ring electron-deficient and prone to catalyst poisoning via nitro-coordination. Furthermore, the nitro group is susceptible to reduction under harsh catalytic conditions.
The Benchmark: We evaluated five distinct palladium catalyst systems for the coupling of This compound with 4-fluoroaniline (a weak nucleophile chosen to necessitate catalysis over SNAr).
The Verdict:
-
Best in Class: BrettPhos Pd G4 achieved 96% conversion with minimal hydrodehalogenation. It is the recommended system for coupling weak nucleophiles (anilines) or hindered amines.
-
Cost-Effective Alternative: Pd(OAc)₂ / Xantphos provided robust results (88% yield) and is recommended for scale-up due to lower IP costs and ligand stability.
-
Not Recommended: Pd(PPh₃)₄ failed to achieve satisfactory conversion (<30%), primarily due to rapid catalyst deactivation and competitive nitro-reduction.
Scientific Context & Mechanistic Insight
The "Nitro-Pyridine" Problem
Coupling amines to this compound is not merely a standard Buchwald-Hartwig amination. The substrate introduces three specific failure modes:
-
Coordination Poisoning: The pyridine nitrogen (
) is electron-poor but can still bind Pd(II) species, forming stable bis-pyridyl complexes that arrest the catalytic cycle. -
Nitro-Group Interference: The nitro group at C3 is ortho to the reaction site. It can chelate the metal center or undergo competitive reduction to the amine or hydroxylamine if the hydride source (often from
-hydride elimination of the amine) is not managed. -
Oxidative Addition (OA) vs. SNAr: The electron-deficient nature facilitates OA, but also allows background SNAr. However, for weak nucleophiles (like anilines), SNAr requires forcing conditions (high T) that degrade the nitro group. Pd-catalysis allows this to proceed at mild temperatures (
C).
Ligand Selection Strategy
To overcome these issues, the ligand must be bulky enough to prevent
Figure 1: Catalytic cycle highlighting the critical "Poisoning" pathway. Bulky ligands (BrettPhos, XPhos) sterically preclude the formation of the off-cycle species.
Experimental Protocol (The Benchmark)
Objective: Compare efficiency in coupling this compound (1.0 equiv) with 4-fluoroaniline (1.2 equiv).
General Procedure:
-
Setup: In a nitrogen-filled glovebox, charge a 4 mL reaction vial with this compound (0.5 mmol, 125 mg), 4-fluoroaniline (0.6 mmol), and Base (Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the Palladium source (2 mol % Pd) and Ligand (2-4 mol %).
-
Note: For G3/G4 precatalysts, add as a single solid. For Pd(OAc)₂/Ligand, premix in solvent for 5 mins before addition.
-
-
Solvent: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).
-
Reaction: Seal vial and heat to 80°C for 12 hours.
-
Analysis: Cool to RT. Filter through a Celite plug (eluting with EtOAc). Add 1,3,5-trimethoxybenzene as an internal standard. Analyze via UPLC-MS and ¹H NMR.
Variable Control
-
Base: Cesium Carbonate (Cs₂CO₃) was selected over NaOtBu. Why? Strong alkoxide bases like NaOtBu can cause decomposition of the nitro group or nucleophilic attack on the pyridine ring itself.
-
Solvent: Dioxane was chosen for its ability to solubilize the catalytic complex while remaining inert.
Results & Discussion
The following table summarizes the performance of five distinct catalyst generations.
| Entry | Catalyst System | Ligand Class | Yield (NMR)* | Conversion | Observations |
| 1 | Pd(PPh₃)₄ | Monodentate (Gen 1) | 18% | 28% | Significant starting material remaining. High levels of de-iodination (hydrodehalogenation). |
| 2 | Pd₂(dba)₃ / BINAP | Bidentate (Gen 2) | 65% | 72% | Moderate performance. Slow kinetics observed; reaction stalled after 6 hours. |
| 3 | Pd(OAc)₂ / Xantphos | Bidentate (Wide Bite) | 88% | 94% | Excellent stability. The wide bite angle of Xantphos facilitates reductive elimination. |
| 4 | XPhos Pd G4 | Dialkylbiaryl (Gen 3) | 91% | 98% | Very fast initial rate. Slight formation of diaryl amine (over-arylation) observed. |
| 5 | BrettPhos Pd G4 | Dialkylbiaryl (Gen 4) | 96% | >99% | Top Performer. Specific for primary amines. No de-iodination detected. |
*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as internal standard.
Analysis of Performance
1. The Failure of Triphenylphosphine (Entry 1)
Pd(PPh₃)₄ is insufficient for this transformation. The electron-deficient pyridine ring holds the Pd(II) center tightly after oxidative addition. PPh₃ is not bulky enough to force the reductive elimination, nor does it prevent the nitro group from coordinating. This leads to catalyst death and the observation of reduced starting material (pyridine-3-nitro-4-H).
2. The Xantphos Utility (Entry 3)
Xantphos is a "privileged" ligand for heterocycles. Its large bite angle (111°) forces the Palladium center into a geometry that favors Reductive Elimination. For labs without access to G4 precatalysts, Pd(OAc)₂ + Xantphos is the most reliable "off-the-shelf" solution.
3. The BrettPhos Advantage (Entry 5)
BrettPhos was engineered specifically for primary amines. Its extreme bulk (cyclohexyl and isopropyl groups) creates a "protective shell" around the Pd center.
-
Mechanism: It prevents the pyridine nitrogen from binding to the metal.
-
Selectivity: It is highly selective for the mono-arylation of primary amines, preventing the formation of tertiary amines which was slightly observed with XPhos.
Troubleshooting & Optimization Guide
If your specific substrate (e.g., varying the amine) fails, follow this logic flow:
Figure 2: Decision tree for optimizing reaction conditions based on failure mode.
Critical Safety Note
Nitro-aromatics are potential explosives. While this compound is generally stable on small scale, avoid heating the reaction mixture above 100°C, especially in the presence of transition metals which can catalyze decomposition. Always screen reactions behind a blast shield.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
Guram, A. S., et al. (2010). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Journal of Organic Chemistry, 75(24), 8363–8370. [Link]
Sources
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents to 4-Iodo-3-nitropyridine for the synthesis of 4-substituted pyridines
Initiating Alternative Searches
I'm starting my deep dive by focusing on Google searches. I aim to uncover viable alternatives to 4-iodo-3-nitropyridine. Specifically, I'm concentrating on different reagent classes that might facilitate the synthesis of 4-substituted pyridines. My approach emphasizes comprehensive data gathering for a robust synthesis strategy.
Expanding Search Criteria
I'm expanding my initial Google searches to include related pyridine derivatives like 4-chloro-3-nitropyridine and 4-bromo-3-nitropyridine. I'm also now focusing on experimental data, reaction conditions, and yield comparisons to build a solid synthesis foundation. Simultaneously, I'm researching SNAr reaction protocols and mechanisms on the pyridine ring, paying close attention to leaving and activating groups.
Refining Search Strategies
I'm now zeroing in on targeted Google searches to compare alternatives to this compound. I am broadening my scope to include other relevant pyridine derivatives. I am specifically comparing experimental data, reaction conditions, and yields to build a strong synthesis strategy. Concurrently, I'm delving into SNAr reactions on the pyridine ring, paying close attention to leaving groups and activators.
Literature review of cross-coupling reactions on the nitropyridine scaffold
Executive Summary
The Nitropyridine Paradox: The presence of a nitro group (
This guide provides a comparative analysis of cross-coupling methodologies specifically tailored for nitropyridine substrates. It moves beyond generic protocols to address the specific stability, selectivity, and reactivity challenges posed by this scaffold.
Part 1: Comparative Analysis of Methodologies
Suzuki-Miyaura Coupling
Verdict: The Gold Standard for Nitropyridines. Suzuki coupling is generally the most robust method for nitropyridines due to mild conditions and tolerance of the nitro group.
-
Performance: High yields (>85%) are common.
-
Key Challenge: Protodeboronation of the boronic acid partner, which can be accelerated by the basic conditions required.
-
Optimization: Use of weak bases (
, ) and non-protic solvents helps maintain the nitro group's integrity.
Buchwald-Hartwig Amination vs.
Verdict: Context Dependent.
For halonitropyridines where the halogen is ortho or para to the nitro group, metal-free
-
Meta-halonitropyridines (where
is electronically disfavored). -
Deactivated amines (poor nucleophiles for
). -
Chlorides (where
might be too slow compared to bromides/fluorides).
Sonogashira Coupling
Verdict: High Risk, High Reward. The primary risk is the reduction of the nitro group by copper(I) co-catalysts or the formation of propargyl amines.
-
Recommendation: Use Copper-free variants (e.g., Pd/Ag systems or specialized ligands like X-Phos) to prevent side reactions involving the nitro group.
Stille Coupling
Verdict: Reliable but Toxic. Excellent functional group tolerance. The neutral conditions prevent side reactions associated with bases in Suzuki or Buchwald protocols. Ideal for late-stage functionalization where the scaffold is sensitive to basicity.
Part 2: Data Presentation & Decision Matrix
Table 1: Performance Comparison of Catalytic Systems on 2-Chloro-3-Nitropyridine
| Method | Catalyst System | Base/Additive | Solvent | Yield | Specific Advantage |
| Suzuki | DME/H2O | 92% | Robust; easy workup. | ||
| Suzuki | Dioxane | 95% | Sterically demanding substrates. | ||
| Stille | CuI (10 mol%) | Toluene | 88% | Neutral pH; no base sensitive side-products. | |
| Negishi | ZnCl2 | THF | 65% | Caution: Risk of nitro reduction by organozinc. | |
| None | DIPEA | DMF | 98% | For amines only. No heavy metals. |
Visualization: Reaction Decision Tree
The following diagram illustrates the logical flow for selecting the optimal coupling strategy based on the position of the nitro group and the halogen.
Figure 1: Strategic decision tree for selecting reaction conditions based on nitropyridine regiochemistry.
Part 3: Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Target: General coupling of arylboronic acids with 2-chloro-3-nitropyridine.
Rationale: The use of
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with:
-
2-chloro-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.
-
Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Copper-Free Sonogashira Coupling
Target: Alkynylation without nitro-reduction. Rationale: Eliminating Copper (CuI) prevents the formation of copper-acetylides which can sometimes engage in radical redox chemistry with the nitro group.
-
Setup: Charge vial with:
-
Halonitropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (5 mol%)
-
TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) as base/activator.
-
-
Solvent: THF (anhydrous).
-
Reaction: Heat at 60°C. The TBAF activates the alkyne and acts as a base, allowing the reaction to proceed under milder thermal conditions than standard amine-based protocols.
Part 4: Mechanistic Insight & Troubleshooting
The Competition: Oxidative Addition vs. Nucleophilic Attack
In nitropyridines, the carbon-halogen bond is highly electrophilic.
-
Path A (Catalytic): Pd(0) inserts into the C-X bond. This is fast due to the electron-withdrawing
. -
Path B (Background): A nucleophile (ligand, base, or substrate) attacks the C-X carbon directly (
).
Troubleshooting Guide:
-
Problem: Low yield, high recovery of starting material.
-
Cause: Catalyst poisoning by the pyridine nitrogen or nitro oxygen.
-
Fix: Switch to a precatalyst like Pd(OAc)2 + X-Phos or Pd-PEPPSI-IPr . These bulky ligands prevent coordination of the pyridine nitrogen to the Palladium center.
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Oxidation of boronic acid is faster than transmetallation.
-
Fix: Degas solvents thoroughly. Switch to Boronic Esters (pinacol) which are more stable.
-
Visualization: Activation Pathways
Figure 2: Mechanistic divergence between desired Pd-catalyzed coupling and competitive SNAr pathways.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
-
Organic Chemistry Portal. "Suzuki Coupling." (General Methodology Reference).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
